molecular formula C8H9ClO3S B2624316 4-Chloro-2-methoxy-1-(methylsulfonyl)benzene CAS No. 1820707-89-8

4-Chloro-2-methoxy-1-(methylsulfonyl)benzene

Cat. No.: B2624316
CAS No.: 1820707-89-8
M. Wt: 220.67
InChI Key: BJCUUCOZRQYWHI-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9ClO3S. It is characterized by the presence of a chloro group, a methoxy group, and a methylsulfonyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-1-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-1-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups can participate in various chemical interactions, while the methylsulfonyl group can influence the compound’s reactivity and stability . These interactions can lead to the formation of specific products and the modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methoxy-1-(methylsulfonyl)benzene is unique due to the specific combination of chloro, methoxy, and methylsulfonyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-chloro-2-methoxy-1-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-12-7-5-6(9)3-4-8(7)13(2,10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCUUCOZRQYWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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